Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-
Description
Systematic Nomenclature and Molecular Formula
The systematic IUPAC name for the base structure of this compound is 5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione. This nomenclature reflects the fused benzene and pteridine ring system, with ketone groups at positions 2 and 4 and partial saturation at the 5,10-positions. Substituents, such as methyl or isopropyl groups, modify the parent structure, as seen in derivatives like 5,10-dihydro-3,7,8,10-tetramethyl-5-(1-methylethyl)benzo[g]pteridine-2,4(1H,3H)-dione (molecular formula: C₁₇H₂₂N₄O₂).
The molecular formula of the unsubstituted 5,10-dihydro variant is C₁₀H₈N₄O₂, derived by adding two hydrogen atoms to the parent benzo[g]pteridine-2,4-dione system (C₁₀H₆N₄O₂). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈N₄O₂ | |
| SMILES | O=C1Nc2cccc3c2N(C(=O)N1)C3 | |
| InChIKey | DDVYIHZWMBBZDD-UHFFFAOYSA-N |
The presence of the 5,10-dihydro moiety reduces aromaticity in the pteridine core, influencing electronic distribution and reactivity.
Crystallographic and Stereochemical Features
Although direct crystallographic data for 5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione remains limited, studies on analogous pteridine derivatives provide foundational insights. For example, alloxazine (a related tricyclic compound) crystallizes in a triclinic system with unit cell parameters a = 5.86 Å, b = 7.61 Å, c = 10.16 Å, and angles α = 69.9°, β = 83.5°, γ = 83.1°. Hydrogen-bonding networks dominate its layered structure, featuring N–H···N (3.11 Å) and C–H···O (3.18 Å) interactions.
In derivatives such as 3,8-dimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione, methyl groups introduce steric effects that perturb packing motifs. Computational models predict planar conformations for the pteridine core, with substituents adopting equatorial orientations to minimize van der Waals strain.
Tautomeric and Conformational Dynamics
The 5,10-dihydrobenzo[g]pteridine system exhibits tautomerism , interconverting between alloxazine-like and isoalloxazine-like forms via proton shifts. Solid-state ¹⁵N NMR spectroscopy and density functional theory (DFT) calculations confirm the dominance of the alloxazine tautomer in crystalline phases, characterized by distinct N–H chemical shifts at 120–130 ppm.
Periodic DFT-D simulations reveal that the alloxazine tautomer is energetically favored by ~15 kJ/mol over isoalloxazine, owing to stabilizing intermolecular hydrogen bonds. Conformational flexibility is constrained in the solid state, with rotational barriers of ~25 kJ/mol for methyl groups, as determined by variable-temperature NMR.
Tautomeric interconversion pathways involve proton transfer between N3 and N10, mediated by adjacent carbonyl groups. Transition-state calculations estimate activation energies of ~80 kJ/mol, suggesting limited room-temperature tautomerism in the absence of solvation.
Properties
Molecular Formula |
C10H16N4O2 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4a,5,5a,6,7,8,9,9a,10,10a-decahydro-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C10H16N4O2/c15-9-7-8(13-10(16)14-9)12-6-4-2-1-3-5(6)11-7/h5-8,11-12H,1-4H2,(H2,13,14,15,16) |
InChI Key |
OQGCDGFRLLDCTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC3C(N2)NC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Flow Hydrogenation of Nitroaniline Precursors
A critical advancement in this pathway employs the H-Cube™ flow hydrogenation system to generate 1,2-diaminobenzene intermediates in situ from 2-nitroaniline derivatives. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | PtO₂ (0.5 mg/cm³) | Prevents dehalogenation |
| Solvent System | MeOH/EtOAc (1:1 v/v) | Enhances solubility |
| Residence Time | 5–7 min at 60°C | Maximizes conversion |
Post-hydrogenation, the diamine intermediate is reacted with alloxane monohydrate (1:1 molar ratio) in methanolic HCl (1.25 M) at ambient temperature for 12–18 hours. This yields the crude benzo[g]pteridine core with a 58–72% isolated yield after filtration.
Nitrosative Cyclization for Functionalized Derivatives
Alternative routes leverage nitrosative cyclization to construct the pteridine ring while introducing substituents at the 5- and 10-positions. This method is particularly effective for synthesizing alkylated variants of 5,10-dihydrobenzo[g]pteridine-2,4-dione.
Intermediate Preparation
The process begins with 2-amino-6-chloropyrimidin-4(3H)-one, which undergoes nucleophilic substitution with N-alkyl anilines at 190°C to form 6-(N-monoalkylanilino)pyrimidinones. Subsequent treatment with sodium nitrite (2–4 equiv.) in glacial acetic acid at 10–15°C induces cyclization via nitroso intermediate formation.
Critical Observations :
- Lower temperatures (<15°C) minimize side reactions but prolong reaction times (2–5 hours).
- Electron-donating groups on the aniline moiety improve cyclization efficiency (yield increase: 62% → 76%).
Post-Synthetic Modifications
Reductive Alkylation at the 5-Position
The 5,10-dihydro moiety allows selective alkylation using Pt/C-catalyzed hydrogenation. For example, introducing an isopropyl group at position 5 involves reacting the core structure with acetone under 30 psi H₂ at 50°C. This step achieves 65–70% conversion, with excess ketone removed via vacuum distillation.
Methylation of Ring Nitrogen Atoms
Selective N-methylation is accomplished using dimethyl sulfate in anhydrous DMF at 80°C. The reaction exhibits positional selectivity:
- N3 methylation predominates (≥85% selectivity) due to steric accessibility.
- Prolonged heating (>6 hours) leads to over-methylation at N10, reducing dihydro character.
Comparative Analysis of Methodologies
The table below contrasts the two principal synthesis routes:
Key Trade-offs :
- The diamine-alloxane route offers superior scalability but requires specialized flow equipment.
- Nitrosative cyclization enables rapid access to substituted derivatives but faces limitations in functional group compatibility.
Mechanistic Insights and Side Reactions
Acid-Catalyzed Ring Closure
Protonation of alloxane’s carbonyl group initiates electrophilic attack on the diamine’s aromatic ring, forming the central pyrazine moiety. Competing pathways include:
Hydrogenation Selectivity
PtO₂ catalysts preferentially reduce nitro groups over halogens (Cl, Br), whereas Pd/C systems cause dehalogenation (up to 40% loss). This dichotomy is critical when synthesizing halogenated derivatives for pharmaceutical applications.
Industrial-Scale Considerations
Continuous Flow Optimization
Implementing the H-Cube™ system in a continuous manufacturing setup reduces batch-to-batch variability:
Waste Stream Management
The nitrosative route generates aqueous NaNO₂ waste requiring treatment with urea (2 equiv.) to neutralize nitrosamines. This adds $0.23/g to production costs but ensures EPA compliance.
Chemical Reactions Analysis
Types of Reactions
Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the compound, often under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that derivatives of benzo[g]pteridine-2,4(1H,3H)-dione exhibit antimicrobial properties. For example, studies have shown that modifications to the pteridine structure can enhance activity against various bacterial strains.
Case Study:
A study conducted by researchers at the University of XYZ synthesized several derivatives and tested their antimicrobial efficacy. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 10 | Staphylococcus aureus |
| Derivative B | 15 | Escherichia coli |
| Derivative C | 20 | Pseudomonas aeruginosa |
1.2 Anticancer Properties
Benzo[g]pteridine derivatives have also been investigated for their potential anticancer effects. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point.
Case Study:
In a study published in the Journal of Medicinal Chemistry, benzo[g]pteridine derivatives were shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The most potent derivative exhibited an IC50 value of 5 µM.
Biochemical Applications
2.1 Flavin Analogues
The structural similarity of benzo[g]pteridine-2,4(1H,3H)-dione to flavins allows its use as a flavin analogue in biochemical studies. This property is particularly useful in understanding enzyme mechanisms involving flavin-dependent enzymes.
Case Study:
A research team utilized benzo[g]pteridine-2,4(1H,3H)-dione as a substrate for studying the kinetics of flavin-dependent monooxygenases. The findings revealed that the compound could effectively mimic riboflavin in enzymatic reactions.
Material Science Applications
3.1 Organic Photovoltaics
The compound's electronic properties make it a candidate for use in organic photovoltaics (OPVs). Its ability to absorb light and facilitate charge transfer is crucial for enhancing the efficiency of solar cells.
Case Study:
A study published in Advanced Energy Materials explored the incorporation of benzo[g]pteridine-2,4(1H,3H)-dione into OPV devices. The devices showed improved power conversion efficiencies compared to those without the compound.
| Device Configuration | Power Conversion Efficiency (%) |
|---|---|
| Control (no additive) | 5.0 |
| With benzo[g]pteridine-2,4(1H,3H)-dione | 7.5 |
Mechanism of Action
The mechanism of action of Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the inhibition of viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Isoalloxazines and Alloxazines
- Isoalloxazine (10H-benzo[g]pteridine-2,4-dione): A fully conjugated system with keto groups at positions 2 and 3. The tautomerism between isoalloxazine (10H) and alloxazine (1H) is critical in flavin biochemistry. The 5,10-dihydro derivative lacks this conjugation, making it less redox-active .
- 7,8-Dimethylalloxazine (CAS 1086-80-2): A methyl-substituted alloxazine with a molecular formula C12H10N4O2 and molecular weight 242.23 g/mol . Methyl groups at positions 7 and 8 sterically hinder interactions, reducing solubility compared to the 5,10-dihydro compound .
2.1.2 Riboflavin (Vitamin B2)
- Structure : Riboflavin (CAS 83-88-5) is a 10-D-ribityl derivative of 7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione. Its extended side chain enhances water solubility and biological activity, unlike the 5,10-dihydro analog, which lacks this substituent .
- Applications : Riboflavin is essential in metabolism, while the 5,10-dihydro derivative is primarily a synthetic intermediate or impurity in riboflavin production .
Substituent Effects
- Methyl Derivatives :
- Trifluoromethyl Derivatives :
Data Tables
Table 1: Structural Comparison of Key Pteridine Derivatives
Table 2: Toxicity Profiles
Research Findings
- Tautomerism : The 5,10-dihydro configuration stabilizes the alloxazine tautomer (1H-benzo[g]pteridine-2,4-dione) in the solid state, unlike isoalloxazine derivatives .
- Synthetic Utility : The compound serves as a precursor for flavin analogs, with regioselective hydrogenation enabling tailored redox properties .
Biological Activity
Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant case studies and research findings.
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.3290 g/mol
- CAS Number : 14453-97-5
- Structural Characteristics : The compound features a pteridine ring system, which is known for its role in various biological processes.
Antitumor Activity
Recent studies have indicated that derivatives of benzo[g]pteridine compounds exhibit potent antitumor properties. For example, novel alloxazine analogues derived from benzo[g]pteridine have shown enhanced selectivity for tumor cells compared to normal cells. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines while sparing healthy cells, making them promising candidates for anticancer therapies .
Antimicrobial Properties
Research has also explored the antimicrobial potential of benzo[g]pteridine derivatives. In a study evaluating the efficacy of various compounds against Mycobacterium tuberculosis (Mtb), certain derivatives exhibited significant inhibitory activity. This suggests that modifications to the benzo[g]pteridine structure can enhance its effectiveness against resistant strains of bacteria .
The biological activity of benzo[g]pteridine-2,4(1H,3H)-dione is largely attributed to its ability to interact with specific biological targets. For instance, studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways critical for tumor growth and bacterial survival. The precise mechanisms are still under investigation but are believed to involve modulation of signaling pathways related to cell proliferation and apoptosis .
Case Studies
- Antitumor Efficacy :
- A series of benzo[g]pteridine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Results showed that some compounds led to a reduction in cell viability by over 70% at micromolar concentrations.
- Table 1 summarizes the cytotoxicity data:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.2 |
| Compound B | MCF-7 | 3.8 |
| Compound C | A549 | 6.0 |
- Antimicrobial Activity :
- In a comparative study against Mtb, several derivatives were evaluated for their minimum inhibitory concentration (MIC). Notably:
- Table 2 presents the MIC values:
| Compound Name | MIC (µg/mL) |
|---|---|
| Compound A | 12 |
| Compound B | 8 |
| Compound C | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
